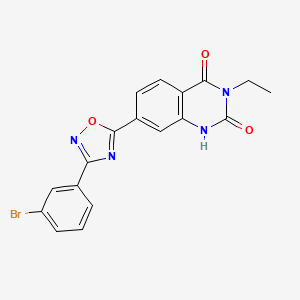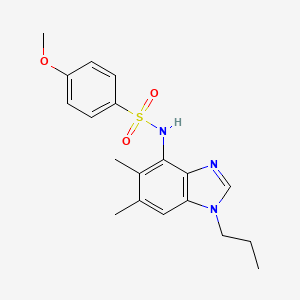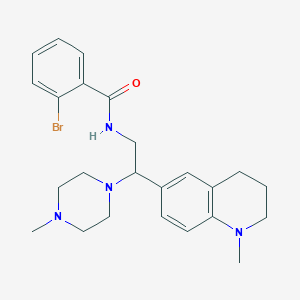
(3-Nitrophenyl)methyl 4-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Nitrophenyl)methyl 4-formylbenzoate, also known as NFMFB, is an organic compound that has gained attention in scientific research due to its potential applications in drug development and chemical synthesis. NFMFB is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 116-118°C.
科学的研究の応用
(3-Nitrophenyl)methyl 4-formylbenzoate has been studied for its potential applications in drug development and chemical synthesis. It has been shown to have antibacterial, antifungal, and antitumor activity in vitro. (3-Nitrophenyl)methyl 4-formylbenzoate has also been used as a building block in the synthesis of other organic compounds, such as benzofurans and benzothiazoles. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been used as a fluorescent probe for detecting the presence of metal ions in biological systems.
作用機序
The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate is not fully understood, but it is believed to involve inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic pathways. In cancer cells, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects:
(3-Nitrophenyl)methyl 4-formylbenzoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (3-Nitrophenyl)methyl 4-formylbenzoate can inhibit the growth of a range of bacterial and fungal pathogens, including Staphylococcus aureus and Candida albicans. (3-Nitrophenyl)methyl 4-formylbenzoate has also been shown to have antitumor activity in vitro, with the ability to induce apoptosis in cancer cells. Additionally, (3-Nitrophenyl)methyl 4-formylbenzoate has been shown to act as a fluorescent probe for detecting the presence of metal ions in biological systems, making it useful for studying metal ion homeostasis.
実験室実験の利点と制限
One advantage of using (3-Nitrophenyl)methyl 4-formylbenzoate in lab experiments is its versatility as a building block for the synthesis of other organic compounds. Its antibacterial, antifungal, and antitumor activity also make it a useful tool for studying these biological processes. However, one limitation of using (3-Nitrophenyl)methyl 4-formylbenzoate is its potential toxicity, which may limit its use in certain experiments. Additionally, the multistep synthesis process required to produce (3-Nitrophenyl)methyl 4-formylbenzoate may make it less practical for large-scale production.
将来の方向性
There are several potential future directions for research involving (3-Nitrophenyl)methyl 4-formylbenzoate. One area of interest is the development of (3-Nitrophenyl)methyl 4-formylbenzoate-based fluorescent probes for detecting the presence of specific metal ions in biological systems. Another area of interest is the synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate analogs with improved antibacterial, antifungal, and antitumor activity. Additionally, further studies are needed to fully understand the mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate and its potential applications in drug development.
合成法
The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate involves a multistep process that begins with the reaction of 4-nitrobenzoyl chloride with methyl 3-aminobenzoate to form 4-nitrobenzoyl methyl 3-aminobenzoate. This intermediate is then reacted with formaldehyde and sodium hydroxide to form (3-Nitrophenyl)methyl 4-formylbenzoate. The reaction mechanism involves nucleophilic addition of the amine group to the carbonyl group of the 4-nitrobenzoyl chloride, followed by condensation with formaldehyde to form the final product.
特性
IUPAC Name |
(3-nitrophenyl)methyl 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGFZDDJIHROPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-3-ylmethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2608570.png)


![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2608574.png)
![2-Iodo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B2608578.png)



![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)




![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)